molecular formula C24H26Br2O8 B13422500 [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate

[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate

Cat. No.: B13422500
M. Wt: 602.3 g/mol
InChI Key: ZMOROKFUIQBUIE-UHFFFAOYSA-N
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Description

[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetoxy, bromo, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate typically involves multiple steps, including bromination, acetylation, and esterification reactions. The starting materials often include hydroxyacetophenones and bromoacetic acids. The reaction conditions may involve the use of acetic acid as a solvent and light irradiation to facilitate bromination .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromo groups can be reduced to form corresponding hydroxy or alkyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield ketones or carboxylic acids, while substitution of the acetoxy groups can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, this compound can be used as a probe to study enzyme activities, particularly those involved in acetylation and bromination reactions. Its structural complexity makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance.

Mechanism of Action

The mechanism of action of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. The bromo groups can engage in halogen bonding, influencing molecular recognition and binding. The hydroxyethyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [2-Acetyloxy-3-[[2-acetyloxy-5-(2-chloro-1-hydroxyethyl)phenyl]methyl]-5-(2-chloro-1-hydroxyethyl)phenyl]methyl acetate
  • [2-Acetyloxy-3-[[2-acetyloxy-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl]-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl acetate

Uniqueness

Compared to similar compounds, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is unique due to the presence of bromo groups, which can participate in specific halogen bonding interactions. This property can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C24H26Br2O8

Molecular Weight

602.3 g/mol

IUPAC Name

[2-acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate

InChI

InChI=1S/C24H26Br2O8/c1-13(27)32-12-20-8-17(22(31)11-26)7-19(24(20)34-15(3)29)9-18-6-16(21(30)10-25)4-5-23(18)33-14(2)28/h4-8,21-22,30-31H,9-12H2,1-3H3

InChI Key

ZMOROKFUIQBUIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=CC(=C1OC(=O)C)CC2=C(C=CC(=C2)C(CBr)O)OC(=O)C)C(CBr)O

Origin of Product

United States

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